1-Chloro-3-pentanol
Description
1-Chloro-3-pentanol (C₅H₁₁ClO) is a secondary chlorinated alcohol with a hydroxyl group (-OH) on the third carbon and a chlorine atom (-Cl) on the first carbon of a five-carbon chain. It is synthesized via the reduction of 1-chloro-3-pentanone using sodium borohydride (NaBH₄) in ethanol, yielding a clear, colorless oil with a boiling point of 40°C at 1.4 mm Hg . Key spectroscopic data from infrared (IR) analysis includes a broad O-H stretch at 3348 cm⁻¹, along with characteristic C-H stretches (2969, 2934 cm⁻¹) and C-Cl vibrations (721, 649 cm⁻¹) . The compound’s synthesis and functional groups suggest reactivity typical of secondary alcohols, such as participation in nucleophilic substitution or elimination reactions, though steric and electronic effects may modulate its behavior.
Properties
Molecular Formula |
C5H11ClO |
|---|---|
Molecular Weight |
122.59 g/mol |
IUPAC Name |
1-chloropentan-3-ol |
InChI |
InChI=1S/C5H11ClO/c1-2-5(7)3-4-6/h5,7H,2-4H2,1H3 |
InChI Key |
WBTZYHJKPKGJDV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CCCl)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Differences :
- Tertiary alcohol with -OH and two methyl groups on C2 and -Cl on C1.
- Molecular formula: C₄H₉ClO.
Physical and Chemical Properties :
- Limited data on boiling point, but tertiary alcohols generally exhibit lower boiling points than secondary alcohols due to reduced hydrogen bonding.
3-Methyl-1-pentanol (CAS 589-35-5)
Structural Differences :
- Primary alcohol with -OH on C1 and a methyl group on C3.
- Molecular formula: C₆H₁₄O.
Physical and Chemical Properties :
- No boiling point data available, but primary alcohols typically have higher boiling points than secondary or tertiary analogs due to stronger hydrogen bonding.
1-Chloro-3-pentanone
Structural Differences :
- Ketone precursor to this compound, with -Cl on C1 and a carbonyl group (C=O) on C3.
- Molecular formula: C₅H₉ClO.
Comparative Data Table
Key Comparative Insights
Functional Group Positioning: The secondary -OH in this compound contrasts with the tertiary -OH in 1-chloro-2-methyl-2-propanol, affecting reactivity (e.g., oxidation resistance in tertiary alcohols) and physical properties (e.g., boiling point). The primary -OH in 3-methyl-1-pentanol enables easier oxidation to carboxylic acids compared to secondary alcohols.
Safety Profiles: Chlorinated alcohols (e.g., this compound and 1-chloro-2-methyl-2-propanol) require stringent handling due to irritancy risks, whereas non-chlorinated analogs like 3-methyl-1-pentanol focus on flammability and storage .
Synthetic Utility: 1-Chloro-3-pentanone’s role as a precursor highlights the importance of carbonyl reactivity in generating functionalized alcohols .
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